3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester
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Overview
Description
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is a significant compound in organic chemistry. It serves as a fundamental component in the production of boronic acids, which are crucial in various chemical reactions, including the widely-used Suzuki–Miyaura coupling . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases.
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
BS-33662, as a boronic acid pinacol ester, is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like BS-33662) with an organic halide or triflate using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
In the context of the suzuki–miyaura reaction, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DCM. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and esters, which can be further utilized in organic synthesis and drug development .
Scientific Research Applications
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different reactivity and applications.
4-(N-Boc-Amino)phenylboronic acid: A structurally similar compound with a different substitution pattern.
Uniqueness
3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to form stable complexes and participate in coupling reactions makes it a valuable tool in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BNO4/c1-18(2,3)25-17(24)23-14-19(4,5)15-11-10-12-16(13-15)22-26-20(6,7)21(8,9)27-22/h10-13H,14H2,1-9H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMPDZHZHJVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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